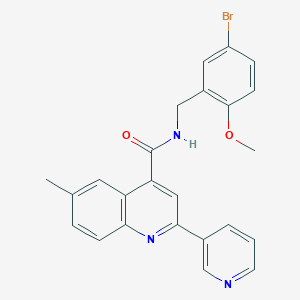![molecular formula C18H20F2N2O4S2 B7543890 N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, commonly referred to as AZD9291, is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
AZD9291 irreversibly binds to the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, inhibiting its kinase activity and downstream signaling pathways, which leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells. The selectivity of AZD9291 for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide is due to the steric hindrance of the bulky sulfonylazepane moiety, which prevents binding to the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide.
Biochemical and Physiological Effects:
AZD9291 has been shown to decrease the phosphorylation of N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide and downstream signaling molecules, such as AKT and ERK, in NSCLC cells. It also induces cell cycle arrest and apoptosis in these cells. In addition, AZD9291 has been shown to reduce the growth of NSCLC tumors in xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
AZD9291 has several advantages for lab experiments. It has high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a lower risk of off-target effects. It also has a favorable therapeutic index, which means that it has a high efficacy with minimal toxicity. However, AZD9291 has some limitations for lab experiments. It is not suitable for studying the wild-type N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, as it has a low affinity for this receptor. It is also not suitable for studying the resistance mechanisms of NSCLC cells to N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs.
Orientations Futures
There are several future directions for the research on AZD9291. One direction is to study the combination of AZD9291 with other targeted therapies or immunotherapies to improve the treatment outcomes of NSCLC patients. Another direction is to investigate the resistance mechanisms of NSCLC cells to AZD9291 and develop strategies to overcome them. Additionally, further studies are needed to explore the potential of AZD9291 in other types of cancer with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide mutations.
Méthodes De Synthèse
AZD9291 is synthesized through a multistep process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 3-aminophenylsulfonylazepane in the presence of a base. The intermediate product is then treated with N,N-dimethylformamide dimethylacetal to obtain the final product, AZD9291.
Applications De Recherche Scientifique
AZD9291 has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide T790M mutation, which is resistant to first-generation N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide TKIs. AZD9291 has demonstrated high selectivity for the mutant N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide, resulting in a favorable therapeutic index. It has also shown a high response rate and a longer progression-free survival than chemotherapy in clinical trials.
Propriétés
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c19-14-8-9-18(17(20)12-14)27(23,24)21-15-6-5-7-16(13-15)28(25,26)22-10-3-1-2-4-11-22/h5-9,12-13,21H,1-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUQQLSGEOZSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270818 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543823.png)

![3-{[4-(Diethylamino)benzyl]amino}-3-thien-2-ylpropanoic acid](/img/structure/B7543860.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7543872.png)
![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)